molecular formula C17H13Cl2N3O B5542485 1-(2,4-dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

1-(2,4-dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B5542485
M. Wt: 346.2 g/mol
InChI Key: HNMNEUMFXLSCPG-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a dichlorobenzoyl group, a methyl group, and a phenyl group attached to a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-methyl-4-phenyl-1H-pyrazol-5-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2,4-dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzoyl chloride: A precursor used in the synthesis of various dichlorobenzoyl derivatives.

    3,5-dichlorobenzoyl chloride: Another dichlorobenzoyl derivative with similar chemical properties.

    2,4-dichlorobenzamide: A related compound with potential biological activities.

Uniqueness

1-(2,4-dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(5-amino-3-methyl-4-phenylpyrazol-1-yl)-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O/c1-10-15(11-5-3-2-4-6-11)16(20)22(21-10)17(23)13-8-7-12(18)9-14(13)19/h2-9H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMNEUMFXLSCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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